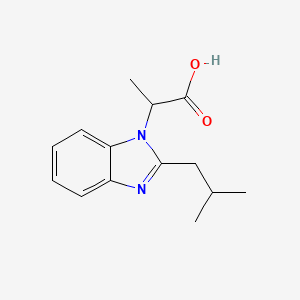

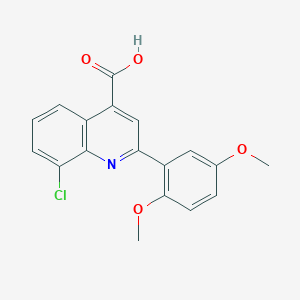

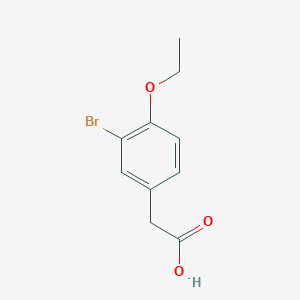

6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .Chemical Reactions Analysis

Benzothiazole compounds can undergo a variety of chemical reactions. For example, a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole compound would depend on its exact structure. For example, the compound “6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-” has a CAS Number: 332410-15-8 and a Molecular Weight: 316.38 .Applications De Recherche Scientifique

Microwave-Assisted Cyclization

The compound has been studied in the context of microwave-assisted cyclization. A study highlighted the cyclization of aryl 2-bromocyclohex-1-enecarboxylates to give corresponding analogues in yields of 50-72% (Dao et al., 2018).

Anticancer Activity

Significant anticancer activity has been observed in compounds containing the benzothiazole moiety. One study synthesized novel 4-thiazolidinones with benzothiazole and evaluated their antitumor activity against various cancer cell lines (Havrylyuk et al., 2010).

Synthesis of Bisamide Compounds

Bisamide compounds containing benzothiazole units have been synthesized, showing in vitro antitumor activity against PC3 and BGC-823 cells. Some compounds demonstrated significant antiproliferative activity (Lu Ping, 2012).

Antibacterial and Antifungal Activities

Benzothiazole derivatives have been synthesized and evaluated for antibacterial and antifungal activities against various microorganisms. The studies indicate good to moderate activity in this regard (Chavan & Pai, 2007).

Anti-Inflammatory and Analgesic Activities

Some benzothiazole derivatives have been evaluated for their anti-inflammatory and analgesic activities, showing potent effects when compared with standard drugs (Verma, Martin, & Singh, 2014).

Antimicrobial Screening

Certain benzothiazole derivatives underwent antimicrobial screening against Gram-positive and Gram-negative bacteria and fungal species, showing comparable results with standard drugs (Patel & Shaikh, 2010).

Antiparasitic Properties

Compounds with benzothiazole moiety have been studied for antiparasitic properties against Leishmania infantum and Trichomonas vaginalis, with some showing promising activity (Delmas et al., 2002).

Anticonvulsant Effects

Novel derivatives of benzothiazole have been synthesized and evaluated for anticonvulsant effects, showing promising results in various models of experimental epilepsy (Malik, Bahare, & Khan, 2013).

Aldose Reductase Inhibition

Compounds with benzothiazole side chains have been identified as potent aldose reductase inhibitors, potentially useful in treating chronic diabetic complications (Mylari et al., 1992).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions, showing higher inhibition efficiencies than other inhibitors (Hu et al., 2016).

Pharmacokinetic Enhancers

Benzothiazole amides have been identified as a new class of pharmacokinetic enhancers for HIV protease inhibitors, exhibiting potent CYP3A4 inhibiting properties (Jonckers et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(1,3-benzothiazol-2-ylcarbamoyl)-3-methylcyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-9-6-7-10(11(8-9)15(20)21)14(19)18-16-17-12-4-2-3-5-13(12)22-16/h2-6,10-11H,7-8H2,1H3,(H,20,21)(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKRAUZDTBXLAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C(C1)C(=O)O)C(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389317 |

Source

|

| Record name | 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid | |

CAS RN |

332410-15-8 |

Source

|

| Record name | 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)